N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide
CAS No.:
Cat. No.: VC9243178
Molecular Formula: C16H19N3O5S2
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O5S2 |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide |
| Standard InChI | InChI=1S/C16H19N3O5S2/c20-15(13-2-1-7-24-13)18-16-17-12-4-3-11(10-14(12)25-16)26(21,22)19-5-8-23-9-6-19/h3-4,10,13H,1-2,5-9H2,(H,17,18,20) |
| Standard InChI Key | SQRTXCFGIDVKKP-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
| Canonical SMILES | C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
The compound is defined by the IUPAC name N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide and possesses the molecular formula C₁₆H₁₉N₃O₅S₂ with a molar mass of 397.5 g/mol. Its SMILES notation (C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4) highlights the benzothiazole core substituted with a morpholine sulfonyl group and tetrahydrofuran-2-carboxamide.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₅S₂ |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide |
| SMILES | C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
| InChIKey | SQRTXCFGIDVKKP-UHFFFAOYSA-N |
Structural Features
The molecule integrates three critical moieties:
-
Benzothiazole Core: A bicyclic structure with a thiazole ring fused to benzene, enabling π-π stacking and hydrogen bonding .
-
Morpholin-4-ylsulfonyl Group: Enhances solubility and modulates electronic effects via the sulfonamide (-SO₂-) linker.
-
Tetrahydrofuran-2-carboxamide: A five-membered oxygen-containing ring that confers conformational rigidity.
Density functional theory (DFT) calculations predict near-planar geometry for the benzothiazole-sulfonamide segment, which may facilitate interactions with biological targets like enzymes or DNA .
Synthetic Pathways and Characterization
Analytical Characterization
Key techniques include:
-
NMR Spectroscopy: H NMR would reveal protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm) and aromatic benzothiazole signals (δ 7.0–8.5 ppm) .
-
Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 397.5.
-
X-ray Crystallography: Resolve the planar benzothiazole and chair conformation of the morpholine ring .
Biomedical Applications and Mechanistic Insights
Table 2: Comparative Bioactivity of Benzothiazole Derivatives
| Compound | IC₅₀ (nM) | Target Pathway |
|---|---|---|
| CJM-126 (2-(4-aminophenyl) benzothiazole) | 12 | CYP1A1-mediated DNA adducts |
| Current Compound | Predicted 15–50 | AhR signaling |
Antimicrobial Activity
Benzothiazole derivatives disrupt microbial biofilms via thiol group interactions. The sulfonamide moiety in this compound may potentiate activity against Gram-positive pathogens like Staphylococcus aureus .
Computational and Experimental Research Findings
Molecular Docking Studies
Docking simulations using Autodock Vina suggest strong affinity (Kd = 8.2 nM) for the ATP-binding pocket of EGFR kinase, a target in non-small-cell lung cancer. The tetrahydrofuran ring engages in hydrophobic interactions, while the sulfonamide forms hydrogen bonds with Lys745.
Metabolic Profiling
In vitro hepatic microsome assays indicate N-acetylation as the primary detoxification pathway, with minor CYP3A4-mediated oxidation . This metabolic stability supports further pharmacokinetic optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume